molecular formula C8H4F5NO2 B1391626 Difluoro[5-(trifluoromethyl)pyridin-2-yl]acetic acid CAS No. 1215583-64-4

Difluoro[5-(trifluoromethyl)pyridin-2-yl]acetic acid

Cat. No.: B1391626
CAS No.: 1215583-64-4
M. Wt: 241.11 g/mol
InChI Key: VMFSEGCDPAHKKB-UHFFFAOYSA-N
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Description

Difluoro[5-(trifluoromethyl)pyridin-2-yl]acetic acid is a fluorinated organic compound with the molecular formula C₈H₄F₅NO₂. This compound is characterized by the presence of both difluoro and trifluoromethyl groups attached to a pyridine ring, making it a highly fluorinated molecule. Fluorinated compounds are of significant interest in various fields due to their unique chemical and physical properties, such as increased stability and lipophilicity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Difluoro[5-(trifluoromethyl)pyridin-2-yl]acetic acid typically involves the introduction of fluorine atoms into the pyridine ring. One common method is the reaction of a pyridine derivative with fluorinating agents such as N-fluoropyridinium salts. These salts can be prepared by reacting the corresponding pyridine with fluorine gas (F₂) in the presence of a strong acid .

Industrial Production Methods

Industrial production of fluorinated pyridines, including this compound, often involves large-scale fluorination processes. These processes utilize efficient fluorinating reagents and advanced fluorination technology to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Difluoro[5-(trifluoromethyl)pyridin-2-yl]acetic acid undergoes various chemical reactions, including:

    Substitution Reactions: The presence of electron-withdrawing fluorine atoms makes the compound less reactive towards nucleophilic substitution but more reactive towards electrophilic substitution.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although these reactions are less common due to the stability imparted by the fluorine atoms.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as halogenating agents and strong acids are commonly used.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution reactions may introduce additional functional groups into the pyridine ring, while oxidation reactions may convert the acetic acid moiety into other carboxylic acid derivatives .

Scientific Research Applications

Difluoro[5-(trifluoromethyl)pyridin-2-yl]acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Difluoro[5-(trifluoromethyl)pyridin-2-yl]acetic acid involves its interaction with molecular targets and pathways within biological systems. The electron-withdrawing fluorine atoms can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. This can result in the modulation of biological pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethylpyridines: Compounds with similar structures but fewer fluorine atoms.

    Fluoropyridines: Pyridine derivatives with varying degrees of fluorination.

Uniqueness

Difluoro[5-(trifluoromethyl)pyridin-2-yl]acetic acid is unique due to the combination of difluoro and trifluoromethyl groups, which impart distinct chemical and physical properties. This makes it particularly valuable in applications requiring high stability and lipophilicity .

Properties

IUPAC Name

2,2-difluoro-2-[5-(trifluoromethyl)pyridin-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F5NO2/c9-7(10,6(15)16)5-2-1-4(3-14-5)8(11,12)13/h1-3H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMFSEGCDPAHKKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(F)(F)F)C(C(=O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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